![molecular formula C7H12O B2497193 Cyclohept-4-enol CAS No. 38607-27-1](/img/structure/B2497193.png)
Cyclohept-4-enol
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Overview
Description
Synthesis Analysis
The synthesis of cyclohept-4-enol derivatives can involve various strategies, including the application of (4+3) cycloaddition strategies. These strategies are crucial for assembling seven-membered ring structures present in many natural products. The (4+3) cycloaddition, for instance, has been highlighted as a convergent strategy for assembling cycloheptane subunits, showcasing the utility of this methodology for synthesizing a range of complex molecules (Yin, He, & Chiu, 2018). Additionally, trans-6-Aminocyclohept-3-enols serve as polyfunctionalized chiral building blocks for piperidine alkaloids synthesis, prepared from enzymatically derived cyclohept-3-ene-1,6-diol monoacetate, indicating the synthetic versatility of cycloheptene derivatives (Celestini et al., 2002).
Molecular Structure Analysis
Cyclohept-4-enol and its derivatives exhibit interesting structural features due to the presence of the seven-membered ring and enol functional group. These structural attributes play a significant role in the compound's reactivity and interaction with other molecules. The cyclohepta[b]indole derivatives, for example, demonstrate how the fusion of a seven-membered ring with an indole moiety can lead to compounds with broad biological activities, underscoring the importance of the cyclohept-4-enol scaffold in medicinal chemistry (Stempel & Gaich, 2016).
Chemical Reactions and Properties
Cyclohept-4-enol and its derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. The (4+3) cycloaddition reaction, for instance, is a powerful method for synthesizing seven-membered rings, with recent developments including diastereoselective and catalytic enantioselective reactions (Harmata, 2010). Moreover, the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde illustrates the compound's potential in strain-release cycloadditions and ene reactions, facilitating the synthesis of trans-fused cycloheptane cores (Schwinger, Pickl, & Bach, 2023).
Physical Properties Analysis
The physical properties of cyclohept-4-enol, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthetic chemistry. However, specific details on these properties are not directly available in the literature provided and would typically depend on the specific derivatives and conditions under study.
Chemical Properties Analysis
The chemical properties of cyclohept-4-enol are characterized by its reactivity patterns, including its ability to undergo cycloaddition reactions, serve as a dienophile, and participate in ene reactions. These properties are influenced by the compound's molecular structure, particularly the presence of the enol functional group and the seven-membered ring system. The versatility in reaction pathways, such as the Diels-Alder reaction of photochemically generated (E)-Cyclohept-2-enones and the synthesis of cyclohepta[b]indoles through (4 + 3) cycloaddition, highlights the chemical diversity and utility of cyclohept-4-enol derivatives in organic synthesis (Schwinger et al., 2022).
Scientific Research Applications
Chiral Building Blocks in Alkaloid Synthesis : Cyclohept-4-enol derivatives, such as trans-6-Aminocyclohept-3-enols, are utilized as chiral building blocks for the asymmetric synthesis of piperidine alkaloids. They are prepared from enzymatically derived cyclohept-3-ene-1,6-diol monoacetate and have been used in the synthesis of cis-4-hydroxypipecolic acid and various piperidines in both enantiomeric forms (Celestini et al., 2002).
Interactions in Central Nervous System : Cyclohept-4-enol derivatives have been examined for their interaction with cellular components in the central nervous system. For example, studies involving cyclosporine, a derivative, have shown its effect on neuronal apoptosis and selective oligodendrocyte death in cortical cultures, suggesting a role in central nervous system toxicity (McDonald et al., 1996).
DNA Interaction and Yeast Cell Studies : Cyclophosphamide, a related compound, has been studied for its interaction with DNA, showing effects like cell killing, DNA interstrand cross-links, and DNA fragmentation in yeast cells. Such studies are crucial in understanding the compound's mechanism of action at the molecular level (Fleer & Brendel, 1981).
Metabolomic Studies in Rats : Cyclophosphamide has been the subject of metabolomic studies to understand its systematic alterations in rats. This includes analyzing the changes in metabolites in liver, kidney, and heart tissues, offering insights into the drug's systemic impact and toxicity (Qu et al., 2016).
Photochemical Reactions and Synthetic Applications : Cyclohept-4-enol derivatives have been explored in photochemical reactions, such as the Diels-Alder reaction of photochemically generated (E)-cyclohept-2-enones. These studies are significant for synthetic applications, demonstrating the compound's utility in organic synthesis (Schwinger et al., 2022).
Mechanism of Action
Cyclohept-4-enol, also known as cyclohept-4-en-1-ol, is a chemical compound with the molecular formula C7H12O . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
For instance, tropolones, which contain a seven-membered aromatic core similar to Cyclohept-4-enol, have been found to be involved in the biosynthesis and degradation of phenylacetic acid .
Pharmacokinetics
Some properties such as bioaccumulation and volatilization from water have been estimated . The compound has a log BCF (Bioconcentration Factor) of 0.773, indicating its potential to accumulate in organisms . It also has a half-life of 450.4 hours in a model river and 5002 hours in a model lake, suggesting it may persist in aquatic environments .
properties
IUPAC Name |
cyclohept-4-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFPQCBUOCQCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohept-4-enol |
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